Boc-Ala-Phe-OH
Overview
Description
Boc-Ala-Phe-OH, also known as N-tert-Butoxycarbonyl-L-alanyl-L-phenylalanine, is a dipeptide compound commonly used in peptide synthesis. It consists of an alanine residue and a phenylalanine residue, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and peptide-based therapeutics.
Mechanism of Action
Target of Action
Boc-Ala-Phe-OH is a derivative of the amino acids alanine and phenylalanine . The aromatic ring of the phenylalanine side chain is hydrophobic and may be significant in receptor binding through hydrophobic interactions . .
Mode of Action
It’s known that the compound interacts with its targets primarily through hydrophobic interactions facilitated by the aromatic ring of the phenylalanine side chain .
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical processes, including protein synthesis and metabolism .
Pharmacokinetics
It’s known that the compound is soluble in dcm, dmf, nmp, and most other common solvents , which could potentially impact its bioavailability.
Result of Action
It’s known that amino acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of amino acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Ala-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid to a solid resin. The Boc protecting group is then added to the amino terminus of the alanine residue. The phenylalanine residue is subsequently coupled to the alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
In industrial settings, this compound is typically produced using automated peptide synthesizers that employ SPPS. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of automated synthesizers ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-Phe-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine.
Oxidation and Reduction: Specific reagents depend on the desired transformation
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups introduced through oxidation or reduction .
Scientific Research Applications
Boc-Ala-Phe-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH: N-tert-Butoxycarbonyl-L-alanine, used as a building block in peptide synthesis.
Boc-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanine, another building block in peptide synthesis.
Boc-Phe-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, used in the synthesis of peptides with two phenylalanine residues.
Uniqueness
Boc-Ala-Phe-OH is unique due to its combination of alanine and phenylalanine residues, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile building block for the synthesis of peptides with diverse functionalities. Additionally, the presence of the Boc protecting group ensures selective reactions during peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUDINSUBSTNS-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427128 | |
Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-58-0 | |
Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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